![molecular formula C13H15N3OS B5854148 1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
Compounds with the 1,2,4-triazole moiety are of significant interest due to their diverse chemical and biological activities. The introduction of the ethylphenyl and methyl-triazolylthio ethanone groups can potentially influence the compound's reactivity and properties, making it a subject of chemical and spectroscopic studies.
Synthesis Analysis
Compounds similar to "1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone" have been synthesized using various methods, including condensation reactions and cycloadditions, often involving chloroacetyl ferrocene, thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]-triazol-3-one, or similar starting materials in the presence of sodium hydride and potassium iodide at reflux conditions (Liu et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class has been determined using X-ray crystallography, demonstrating the influence of the triazole and ethanone groups on the overall molecular geometry. The detailed structural analysis allows for the exploration of molecular conformations and the impact of substituents on the chemical behavior (Dolzhenko et al., 2010).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including interactions with other organic molecules and potential catalytic activities due to their triazole and thioether functionalities. The reactivity can be explored through experimental and theoretical methods to understand the underlying mechanisms (Saraç, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior in different environments. These characteristics are often determined through spectroscopic techniques and thermal analyses, providing insights into the stability and phase behavior of the compound (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, are central to understanding the compound's applications and interactions. Studies often employ spectroscopic methods and computational chemistry to predict and verify these properties, aiding in the development of new materials and compounds with desired functionalities (Govindhan et al., 2017).
Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-10-4-6-11(7-5-10)12(17)8-18-13-15-14-9-16(13)2/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDXINDHNLHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one |
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